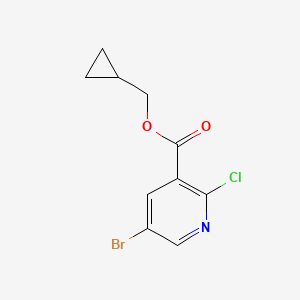
Cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate is a compound likely to be of interest in various fields of chemistry, including organic synthesis and material science. Its structure suggests potential reactivity and utility due to the presence of a cyclopropyl group, a bromine atom, and a chloropyridine moiety, each of which imparts distinct chemical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions. For instance, the preparation of related bromo and chloro pyridine derivatives might involve nucleophilic substitution reactions, cyclopropanation, or other specific transformations tailored to introduce the desired functional groups at specific positions on the pyridine ring. These syntheses require precise conditions, including the choice of solvents, temperature control, and the use of specific reagents to achieve high yield and purity (G. Anuradha et al., 2014).
Molecular Structure Analysis
The molecular structure of cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate, like its analogs, can be characterized by spectroscopic techniques such as FT-IR, NMR (both 1H and 13C), and possibly X-ray crystallography. These methods provide detailed information about the molecular framework, including the arrangement of atoms, the presence of specific functional groups, and the stereochemistry of the molecule. Crystallographic analysis, in particular, offers insights into the molecular conformation and intermolecular interactions within the crystal lattice (G. Anuradha et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate is a compound used in various chemical syntheses and characterizations. Anuradha et al. (2014) conducted a study on a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which was synthesized from 5-bromoindazole-3-carboxylic acid methylester. The structural identification of the compound was achieved through FT-IR, 1H NMR, 13C NMR spectroscopy, elemental analysis data, and single crystal X-ray diffraction studies, emphasizing the compound's utility in synthesis and structural analysis (Anuradha, G., Vasuki, G., Surendrareddy, G., Veerareddy, A., & Dubey, P., 2014).
Biological Activity
In the realm of biological activity, Tian et al. (2009) explored cyclopropanecarboxylic acid derivatives, highlighting their biological significance. The study synthesized N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas and discovered their excellent herbicidal and fungicidal activities, showcasing the potential of cyclopropane-based compounds in biological applications (Tian, L., Song, J., Wang, J., & Liu, B., 2009).
Synthetic Methodologies
Wen-bo (2011) detailed the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for a new insecticide, chlor-antraniliprole. The synthesis involved multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, providing insights into the complexities of synthesizing such intricate molecules (Wen-bo, N., 2011).
Catalysis and Reaction Optimization
Jianguo Ji, Tao Li, and W. Bunnelle (2003) conducted a study on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. They successfully achieved high yields and excellent chemoselectivity in the amination of 5-bromo-2-chloropyridine, demonstrating the compound's utility in catalysis and reaction optimization (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-7-3-8(9(12)13-4-7)10(14)15-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTPZPSYCVOMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)C2=C(N=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482885.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)
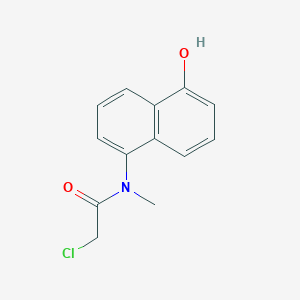
![2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2482892.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482894.png)
![N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2482896.png)
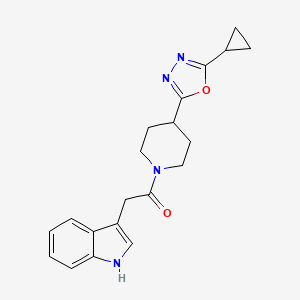
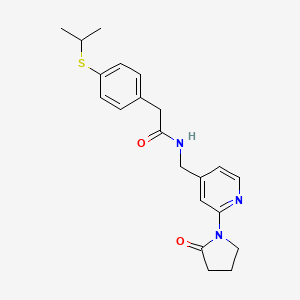
![5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole](/img/structure/B2482901.png)
![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)
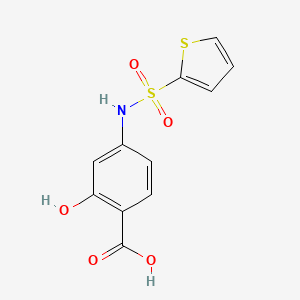
![3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2482905.png)